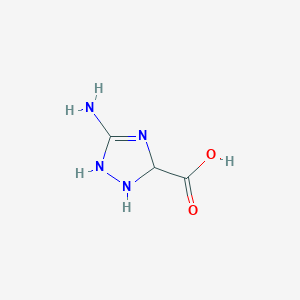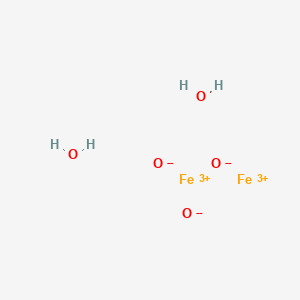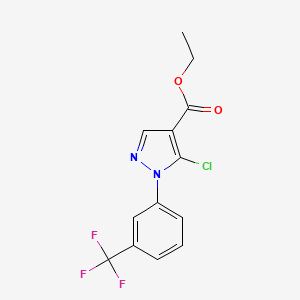
Ethyl5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, a chloro substituent on the pyrazole ring, and an ethyl ester group at the carboxylate position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the trifluoromethyl group:
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen replacing the chloro or trifluoromethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other pyrazole derivatives such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazole and 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of both the chloro and trifluoromethyl groups in the same molecule imparts unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C13H10ClF3N2O2 |
|---|---|
Peso molecular |
318.68 g/mol |
Nombre IUPAC |
ethyl 5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3 |
Clave InChI |
OJLFEHKQUZLCBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


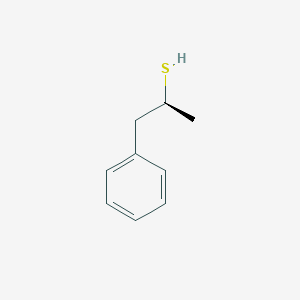
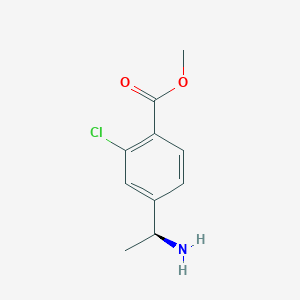
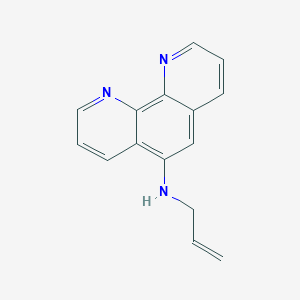
![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
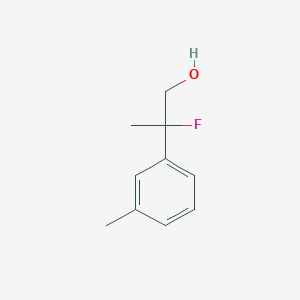

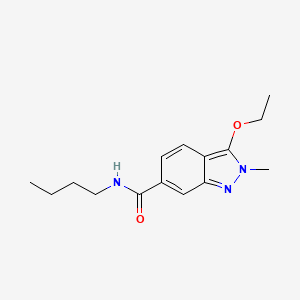
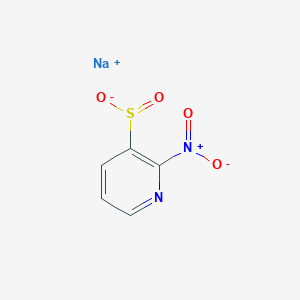
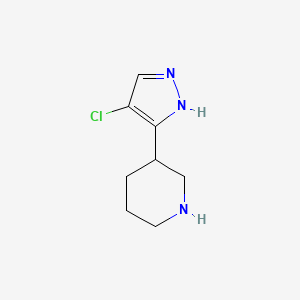
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)

![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
